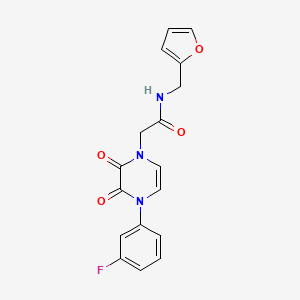![molecular formula C27H30N4O2 B3006471 (4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone CAS No. 2415630-53-2](/img/structure/B3006471.png)
(4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in several fields. In
科学的研究の応用
(4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in several fields. Some of the scientific research applications of this compound include:
1. Neuroscience: This compound has been shown to have an affinity for the dopamine transporter, making it a potential tool for the study of dopamine-related disorders such as Parkinson's disease.
2. Cancer Research: This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential anti-cancer drug candidate.
3. Drug Addiction: This compound has been shown to have potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
作用機序
Further research is needed to fully understand the mechanism of action of this compound, which may lead to the discovery of new potential applications.
2. Anti-cancer properties: Further research is needed to explore the anti-cancer properties of this compound, including its potential as a drug candidate for cancer treatment.
3. Drug addiction treatment: Further research is needed to explore the potential of this compound as a treatment for drug addiction, including its efficacy and safety in human trials.
4. Neurological disorders: Further research is needed to explore the potential of this compound for the treatment of neurological disorders such as Parkinson's disease, including its efficacy and safety in human trials.
In conclusion, (4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone is a valuable tool for scientific research, with potential applications in several fields. Its synthesis method has been optimized to yield high purity and high yield of the compound, and its various biochemical and physiological effects make it a versatile tool for researchers. Further research is needed to fully understand the mechanism of action of this compound and explore its potential applications in cancer treatment, drug addiction treatment, and neurological disorders.
実験室実験の利点と制限
(4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity and high yield: The synthesis method of this compound has been optimized to yield high purity and high yield of the compound, making it easy to obtain in large quantities.
2. Versatility: This compound has various biochemical and physiological effects, making it a valuable tool for researchers in several fields.
Some of the limitations of this compound include:
1. Limited availability: This compound is not commercially available, and its synthesis requires specialized equipment and expertise.
2. Lack of understanding of mechanism of action: The mechanism of action of this compound is not fully understood, which may limit its potential applications in scientific research.
将来の方向性
There are several future directions for research on (4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone. Some of the potential areas for further research include:
1.
合成法
The synthesis of (4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone involves a series of chemical reactions. The first step is the condensation of 4-benzhydrylpiperazine with 6-bromo-4-(oxan-4-yl)pyrimidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the treatment of the resulting compound with acetic anhydride to obtain the desired product. This synthesis method has been optimized to yield high purity and high yield of the compound.
特性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2/c32-27(25-19-24(28-20-29-25)21-11-17-33-18-12-21)31-15-13-30(14-16-31)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-10,19-21,26H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXIZKNPEHXVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

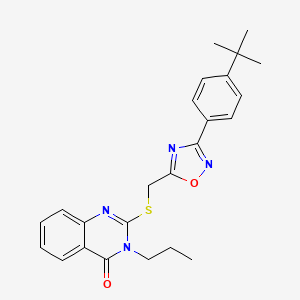
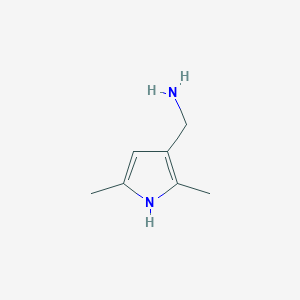

![1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone](/img/structure/B3006392.png)
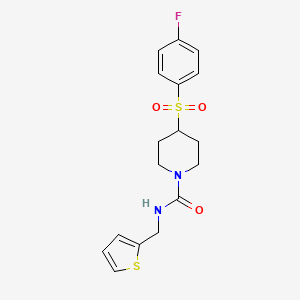
![4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid](/img/structure/B3006396.png)
![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3006397.png)
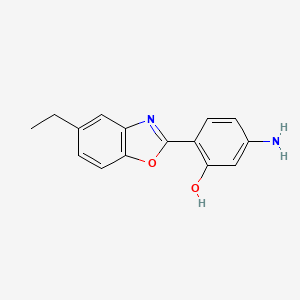
![N,N-dimethyl-2-(3-(thiophen-2-ylmethyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B3006404.png)



![N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3006410.png)
